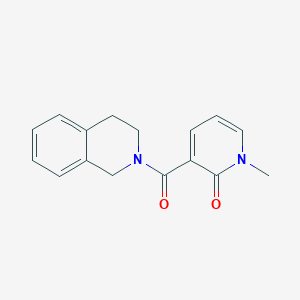
1-methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Role in Neurodegenerative Diseases
Research has investigated the role of tetrahydroisoquinolines, including compounds similar to "1-methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyridin-2(1H)-one," in neurodegenerative diseases like Parkinson's disease (PD). Tetrahydroisoquinolines are of interest due to their structural similarity to neurotoxins that can induce Parkinsonian symptoms. Studies have shown that endogenous analogs of MPTP, such as beta-carbolines (betaCs) and tetrahydroisoquinolines, might play a role in PD pathogenesis through mechanisms involving N-methylation, which bioactivates these compounds into potential neurotoxins. Elevated levels of N-methylated tetrahydroisoquinolines have been observed in the cerebrospinal fluid of patients with Parkinson's disease compared to age-matched controls, suggesting a link to the disease's pathogenesis through excess enzyme activity that activates neurotoxins like N-methyltransferase (Matsubara, Aoyama, Suno, & Awaya, 2002).
Diagnostic and Therapeutic Potential
These compounds' potential as biomarkers for neurodegenerative conditions and their role in the metabolic pathways associated with diseases like Parkinson's disease highlight their importance in medical research. Understanding the mechanisms of action and the pathways through which tetrahydroisoquinolines influence neurodegeneration can lead to new diagnostic tools and treatments. For example, the study of N-methylation ability for azaheterocyclic amines in parkinsonian patients could provide insights into the biochemical changes occurring in PD, suggesting pathways that might be targeted therapeutically or used in diagnostic procedures (Aoyama, Matsubara, Okada, Fukushima, Shimizu, Yamaguchi, Uezono, Satomi, Hayase, Ohta, Shiono, & Kobayashi, 2000).
Mecanismo De Acción
Target of action
These compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of action
1,2,3,4-tetrahydroisoquinoline analogs in general have been reported to possess a wide range of pharmacological activities like anti-inflammatory, anti-bacterial, anti-viral, anti-fungal, anti-leishmanial, anti-cancer, and anti-malarial, among others .
Biochemical pathways
1,2,3,4-tetrahydroisoquinoline analogs are known to affect various biochemical pathways due to their diverse biological activities .
Result of action
1,2,3,4-tetrahydroisoquinoline analogs in general have been reported to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Propiedades
IUPAC Name |
3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-17-9-4-7-14(15(17)19)16(20)18-10-8-12-5-2-3-6-13(12)11-18/h2-7,9H,8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIPCECVNRGMSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyridin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

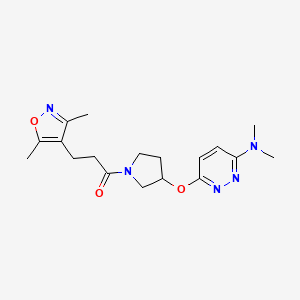
![2-[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B2513487.png)
![N-(benzo[d]thiazol-2-yl)-2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2513489.png)
![1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbonitrile](/img/structure/B2513490.png)
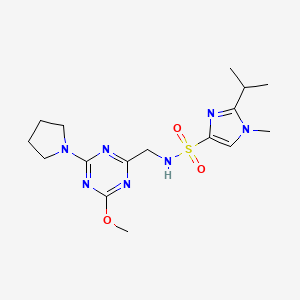

![N1-(2-methoxyethyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2513495.png)

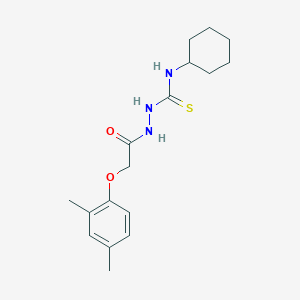

![N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2513502.png)
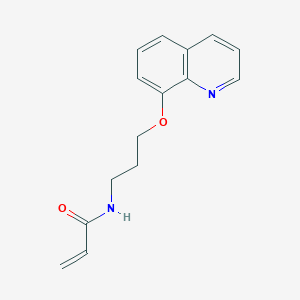
![6-Oxaspiro[3.5]nonane-9-carboxylic acid](/img/structure/B2513506.png)
![6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2513507.png)